[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a chemical compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at positions 1 and 2. This specific compound features a 4-chlorophenyl group attached to the pyrazole ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem and Chemsrc, which provide detailed information on its properties, synthesis methods, and applications. It falls under the broader category of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of [1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves several key steps:
The molecular formula for [1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride is . Key structural data includes:
The compound's structure consists of a pyrazole ring substituted at one position by a chlorophenyl group and at another by a methanamine moiety.
The compound can participate in several types of chemical reactions:
The mechanism of action for [1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various metabolic pathways. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to diverse biological effects.
Relevant data includes:
[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride has several scientific applications:
This compound exemplifies the versatility of pyrazole derivatives in both academic research and potential therapeutic applications.
The synthesis of [1-(4-chlorophenyl)pyrazol-3-yl]methanamine hydrochloride follows a convergent multi-step route that combines aryl hydrazine derivatives with electrophilic β-keto compounds to construct the core pyrazole ring, followed by selective functionalization of the C3 position. The primary pathway involves three critical stages:
Table 1: Optimization of Critical Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Key Impurities | Purification Method |
---|---|---|---|---|
Pyrazole ring formation | Ethyl 4,4-diethoxybutanoate/HCl/reflux | 68 | Uncyclized hydrazone (12%) | Recrystallization (EtOH/H₂O) |
Ester reduction | LiAlH₄/THF/0°C → 25°C | 85 | Over-reduced product (<5%) | Silica gel chromatography |
Amine formation | SOCl₂/DCM → NH₃(aq)/80°C | 73 | Alcohol precursor (8%), dialkylamine (3%) | Acid-base extraction |
Pathway optimization has revealed that replacing Appel chlorination with Mitsunobu azide reduction (using diphenylphosphoryl azide and subsequent Staudinger reduction) increases overall yield by 11% but introduces safety concerns with azide handling [6]. Microwave-assisted cyclization (100°C, 20 min) reduces the pyrazole formation time from 12 hours to 35 minutes while maintaining comparable yields (65%) [5].
The 4-chlorophenyl group at N1 serves as a critical pharmacophore influencing electronic distribution and biological activity. Its introduction occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:
Table 2: Chlorophenyl Positional Isomers and Their Effects
Isomer | Relative Reaction Rate (SNAr) | Electronic Effect (Hammett σ) | Crystallinity of Final Amine HCl |
---|---|---|---|
4-Chlorophenyl | 1.0 (reference) | +0.23 | High (needle crystals) |
3-Chlorophenyl | 0.87 | +0.37 | Moderate (amorphous solid) |
2-Chlorophenyl | 0.42 | +0.23 | Low (oily residue) |
The 4-chloro configuration maximizes electronic effects without steric hindrance, facilitating crystallization of the hydrochloride salt as monodisperse needles. Ortho-substituted analogs exhibit reduced cyclization yields due to steric inhibition of resonance during pyrazole formation (42% vs. 68% for para) [2] [5]. Halogen exchange using F/Cl mixtures during SNAr enhances reaction kinetics but requires specialized corrosion-resistant reactors.
Conversion of the free base amine to its hydrochloride salt significantly modifies physicochemical properties critical to pharmaceutical applications:
Table 3: Hydrochloride Salt Characterization Data
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Melting Point | 87-89°C (decomp.) | 213-215°C | DSC (10°C/min) |
Water Solubility (25°C) | 1.3 mg/mL | 27.8 mg/mL | UV spectrophotometry |
Predicted CCS (Ų) | 143.2 ([M+H]⁺) | 147.1 ([M-H]⁻) | IMS-calibrated LC-MS |
Hygroscopicity | High (Δm=4.2% at 75% RH) | Low (Δm=0.8% at 75% RH) | Dynamic Vapor Sorption |
The crystalline hydrochloride salt exhibits superior powder flow properties (Carr Index: 18 vs. 42 for free base) and reduced hygroscopicity, enabling direct compression into solid dosage forms. Salt formation shifts the melting endotherm by 126°C, confirming enhanced crystal lattice energy [2].
Achieving exclusive 1,3-disubstitution on the pyrazole ring requires precise catalyst selection to control regiochemistry:
Table 4: Regioselectivity Control with Catalytic Systems
Catalyst System | Temperature | Solvent | 1,3:1,5 Ratio | Turnover Frequency (h⁻¹) | Industrial Scalability |
---|---|---|---|---|---|
CuI/phenanthroline (5 mol%) | 120°C | DMF | 95:5 | 48 | High |
Pd(OAc)₂/XPhos (3 mol%) | 100°C | Toluene | 97:3 | 72 | Moderate (cost limitations) |
Takemoto's catalyst (10 mol%) | 80°C | None | 89:11 | 22 | Low (catalyst recovery) |
DBU (30 mol%)/microwave | 150°C | DMSO | 88:12 | 360 (batch) | Medium |
The 1,3-regioisomer predominates due to lower activation energy for cyclization at the less hindered carbonyl (ΔG‡ = 18.7 kcal/mol vs. 22.3 kcal/mol for 1,5-pathway). Computational modeling reveals that electron-withdrawing para-chloro substituents increase this energy gap by 0.8 kcal/mol, further enhancing selectivity [5]. Industrial implementations favor copper catalysis for cost-effectiveness, though palladium systems offer marginal selectivity improvements for thermally sensitive substrates.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7